- Easy access to Evans' oxazolidinones. Stereoselective synthesis and antibacterial activity of a new 2-oxazolidinone derivative, Molecules, 2014, 19(6), 7429-7439
Cas no 90719-32-7 ((S)-4-Benzyl-2-oxazolidone)
(S)-4-Benzyl-2-oxazolidone Chemical and Physical Properties
Names and Identifiers
-
- (S)-4-Benzyloxazolidin-2-one
- S-4-Benzyl-2-oxazolidinone
- (S)-4-Benzyl-2-oxazolidinone
- (4S)-4-benzyl-1,3-oxazolidin-2-one
- (S)-4-(PHENYLMETHYL)-2-OXAZOLIDINONE
- (S)-
- (S)-(-)-4-Benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone (ACI)
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)- (ZCI)
- (-)-4-Benzyl-2-oxazolidinone
- (4S)-(-)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-(Phenylmethyl)-1,3-oxazolidin-2-one
- (4S)-4-Benzyloxazolidin-2-one
- (4S)-Benzyloxazolidin-2-one
- (S)-(-)-4-Benzyl-1,3-oxazolidin-2-one
- (S)-4-Benzyl-2-oxazolidone
- (S)-4-Benzyloxy-2-azolidinone
- (S)-4-Phenylmethyl-2-oxazolidinone
- 4-(S)-Benzyl-2-oxazolidinone
- 4S-(Phenylmethyl)oxazolidin-2-one
- 4S-Benzyloxazolidin-2-one
- DTXSID00352970
- NS00077853
- SCHEMBL4328
- 4-Benzyl-1,3-oxazolidin-2-one #
- EC46HZ6ALH
- HY-41882
- 4-(S)-benzyl-oxazolidin-2-one
- 4-Benzyl-2-oxazolidinone, (S)-(-)-
- Q-102352
- 4-(S)-benzyloxazolidin-2-one
- 4(S)-(-)-benzyl-2-oxazolidinone
- (4S)-4-(Phenylmethyl)-2-oxazolidinone
- 90719-32-7
- (4S)-(-)-4-benzyl-2-oxazolidinone
- (S)-(-)-4-Benzyl-2-oxazolidineone
- MFCD00064496
- (S)-4-Benzyl-2-oxazolidinone, 99%
- 4-(Phenylmethyl)-2-oxazolidinone, (4S)-
- CHEBI:194622
- (S)(-)-4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (S)-
- (s)-4-benzyl-oxazolidin-2-one
- (4S)4-benzyl-1,3-oxazolidin-2-one
- EN300-80370
- (S)-4-Benzyl-1,3-Oxazolidine-2-One
- (S)(-)4-benzyl-2-oxazolidinone
- 2-Oxazolidinone, 4-(phenylmethyl)-, (4S)-
- PS-6113
- 4(S)-benzyl-2-oxazolidinone
- (4S)-4-benzyl 1,3-oxazolidinone
- (4S)-4-benzyl-2-oxazolidinone
- (S)-4-benzyloxazolidinone
- (s)-(+)-4-benzyl-2-oxazolidinone
- AKOS015839020
- (S)-4-benzyl oxazolidinone
- B1754
- DB-005562
- (4S)-4-benzyl oxazolidine-2-one
- (S)-4-benzyl-oxazolidine-2- one
- AC-4357
- 4(S)-phenylmethyl-2-oxazolidinone
- Z1222283104
- (S)-4-benzyl-oxazolidine-2-one
- CS-D1593
- s-(+)-4-benzyl-2-oxazolidinone
-
- MDL: MFCD00064496
- Inchi: 1S/C10H11NO2/c12-10-11-9(7-13-10)6-8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,11,12)/t9-/m0/s1
- InChI Key: OJOFMLDBXPDXLQ-VIFPVBQESA-N
- SMILES: C(C1C=CC=CC=1)[C@@H]1NC(=O)OC1
- BRN: 3649667
Computed Properties
- Exact Mass: 177.07900
- Monoisotopic Mass: 177.078979
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 187
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 2
- XLogP3: 1.7
- Topological Polar Surface Area: 38.3
Experimental Properties
- Color/Form: Powder
- Density: 1.1607 (rough estimate)
- Melting Point: 86-88 °C (lit.)
- Boiling Point: 398.8°C at 760 mmHg
- Flash Point: 195℃
- Refractive Index: -14.5 ° (C=5, MeOH)
- Water Partition Coefficient: Insoluble in water.
- PSA: 38.33000
- LogP: 1.66630
- Sensitiveness: Hygroscopic
- Specific Rotation: -62 º (C=1, CHCl3)
- Optical Activity: [α]20/D −63°, c = 1 in chloroform
- Solubility: Insoluble in water
(S)-4-Benzyl-2-oxazolidone Security Information
- Prompt:warning
- Signal Word:Warning
- Hazard Statement: H316-H320
- Warning Statement: P264-P305+P351+P338+P337+P313-P332+P313
- Hazardous Material transportation number:NONH for all modes of transport
- WGK Germany:3
- Hazard Category Code: 36/37/38
- Safety Instruction: S24/25
- FLUKA BRAND F CODES:3-10
-
Hazardous Material Identification:
- Storage Condition:Inert atmosphere,Room Temperature
- Risk Phrases:R36/37/38
(S)-4-Benzyl-2-oxazolidone Customs Data
- HS CODE:29349990
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
(S)-4-Benzyl-2-oxazolidone Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 294640-5G |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 5g |
¥1668.37 | 2023-12-09 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 294640-25G |
(S)-4-Benzyl-2-oxazolidone |
90719-32-7 | 25g |
¥4447.79 | 2023-12-09 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | S803258-500g |
S-4-Benzyl-2-oxazolidinone |
90719-32-7 | 98% | 500g |
1,100.00 | 2021-05-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-5g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 5g |
¥20.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-10g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 10g |
¥25.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-25g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 25g |
¥31.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-100g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 100g |
¥81.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-500g |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 500g |
¥401.0 | 2024-04-17 | |
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD0102-1kg |
(S)-4-Benzyloxazolidin-2-one |
90719-32-7 | 98% | 1kg |
¥801.0 | 2024-04-17 | |
| SHANG HAI SHAO YUAN SHI JI Co., Ltd. | SY010607-5g |
(S)-4-Benzyl-2-oxazolidinone |
90719-32-7 | ≥98% | 5g |
¥40.00 | 2025-04-12 |
(S)-4-Benzyl-2-oxazolidone Production Method
Production Method 1
1.2 3 h, rt
1.3 Reagents: Lithium chloride , Sodium borohydride Solvents: Ethanol ; 0 °C; 18 h, rt
1.4 Reagents: Citric acid Solvents: Water
1.5 Reagents: Diethyl ether
1.6 Reagents: Sodium hydride Solvents: Dimethylformamide ; 0 °C → rt; 3 h, rt
1.7 Reagents: Hydrochloric acid Solvents: Water
1.8 Reagents: Diethyl ether
Production Method 2
- Ethyl imidazole-1-carboxylate (EImC) as a carbonylation agent: efficient synthesis of oxazolidin-2-ones from amino alcohols, Chemistry Letters, 2013, 42(2), 109-111
Production Method 3
1.2 Reagents: Sodium sulfate Solvents: Water ; 30 min, rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ; pH 9 - 10, rt
1.4 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2
- Doubly diastereoselective conjugate addition of enantiopure lithium amides to enantiopure N-enoyl oxazolidin-2-ones: a mechanistic probe, Tetrahedron: Asymmetry, 2010, 21(13-14), 1635-1648
Production Method 4
- A facile new method for selective deprotection of N-(tert-butoxycarbonyl)-protected carboxamides with Yb(OTf)3 supported on silica gel, Tetrahedron Letters, 1998, 39(27), 4869-4870
Production Method 5
- The Generation and Reactivity of Functionalised Organozinc Carbenoids for Cyclopropane Synthesis, 2009, , ,
Production Method 6
- Interaction of substrate and catalyst during the formation of oxazolidinones from 2-aminoalcohols and diethyl carbonate using recyclable 1,3-dichlorodistannoxanes, Journal of Molecular Catalysis A: Chemical, 2011, 338(1-2), 33-43
Production Method 7
1.2 Reagents: Hydrochloric acid Solvents: Diethyl ether
- Importance of Open Structure of Nonmetal Based Catalyst in Hydrogen Bond Promoted Methanolysis of Activated Amide: Structure Dynamics between Monomer and Dimer Enabling Recombinant Covalent, Dative, and Hydrogen Bonds, Journal of the American Chemical Society, 2009, 131(25), 8748-8749
Production Method 8
1.2 Solvents: Methanol ; < 1 h, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ; 25 °C
- Double Molecular Recognition with Aminoorganoboron Complexes: Selective Alcoholysis of β-Dicarbonyl Derivatives, Angewandte Chemie, 2012, 51(22), 5395-5399
Production Method 9
- Studies towards development of asymmetric double-Mannich reactions of chiral 2-oxocyclohexanecarboxylate derivatives with bis(aminol)ethers, Tetrahedron, 2015, 71(15), 2210-2221
Production Method 10
- Microwave-assisted improved synthesis of oxazolidin-2-ones, oxazolidine-2-thiones and thiazolidine-2-thione chiral auxiliaries, Molecules, 2011, 16, 8803-8814
Production Method 11
- Palladium-catalyzed electrochemical carbonylation of 2-amino-1-alkanols to oxazolidin-2-ones under very mild conditions, Tetrahedron Letters, 2001, 42(20), 3451-3453
Production Method 12
- A simple and efficient procedure for the preparation of chiral 2-oxazolidinones from α-amino acids, Synthetic Communications, 1995, 25(4), 561-8
Production Method 13
1.2 Reagents: Sodium bicarbonate Solvents: Water
- C- and N-Selective Grignard Addition Reactions of α-Aldimino Esters in the Presence or Absence of Zinc(II) Chloride: Synthetic Applications to Optically Active Azacycles, Organic Letters, 2015, 17(10), 2412-2415
Production Method 14
- Tosvinyl and Besvinyl as Protecting Groups of Imides, Azinones, Nucleosides, Sultams, and Lactams. Catalytic Conjugate Additions to Tosylacetylene, Journal of Organic Chemistry, 2014, 79(18), 8826-8834
(S)-4-Benzyl-2-oxazolidone Raw materials
- Di-tert-butyl dicarbonate
- Ethylene Glycol, Dehydrated
- (S)-3-(tert-butoxycarbonyl)-4-benzyl-2-oxazolidinone
- Ethyl L-phenylalaninate hydrochloride
- Ethyl 1H-imidazole-1-carboxylate
- L-(-)-Phenylalaninol
- (S)-4-Benzyl-3-propionyl-2-oxazolidinone
- 2-Oxazolidinone, 3-[(3R)-3-[bis(phenylmethyl)amino]-1-oxo-3-phenylpropyl]-4-(phenylmethyl)-, (4S)-
- Carbamic acid, [(1S)-1-(hydroxymethyl)-2-phenylethyl]-, ethyl ester
(S)-4-Benzyl-2-oxazolidone Preparation Products
(S)-4-Benzyl-2-oxazolidone Suppliers
(S)-4-Benzyl-2-oxazolidone Related Literature
-
Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
5. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
Additional information on (S)-4-Benzyl-2-oxazolidone
(S)-4-Benzyl-2-Oxazolidone: A Comprehensive Overview
The compound with CAS No. 90719-32-7, commonly referred to as (S)-4-Benzyl-2-Oxazolidone, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound belongs to the class of oxazolidinones, which are five-membered heterocycles containing one oxygen and one nitrogen atom. The (S) configuration denotes the stereochemistry at the chiral center, which is critical for its biological activity and pharmacological properties.
Oxazolidinones have gained considerable attention due to their versatility in organic synthesis and their role as intermediates in the construction of complex molecules. The benzyl group attached to the oxazolidinone ring in (S)-4-Benzyl-2-Oxazolidone introduces additional electronic and steric effects, making it a valuable substrate for further functionalization. Recent studies have highlighted its potential as a building block in the development of novel therapeutic agents, particularly in the areas of anti-infective and anti-cancer drug discovery.
One of the most notable applications of (S)-4-Benzyl-2-Oxazolidone is its use as a chiral auxiliary in asymmetric synthesis. This approach allows for the construction of enantiomerically enriched compounds, which are essential in the pharmaceutical industry due to their specific biological activities. The chiral auxiliary concept has been extensively explored in recent years, with researchers focusing on optimizing reaction conditions and expanding the scope of substrates that can be effectively synthesized using this method.
In addition to its role as a chiral auxiliary, (S)-4-Benzyl-2-Oxazolidone has been investigated for its ability to act as a catalyst in various enantioselective reactions. The enantioselective catalysis enabled by this compound has opened new avenues for the synthesis of biologically active molecules with high optical purity. Recent advancements in this area have been documented in high-impact journals, underscoring its importance in modern organic chemistry.
The synthesis of (S)-4-Benzyl-2-Oxazolidone involves a multi-step process that typically begins with the preparation of an appropriate starting material, such as a diamine or an amino alcohol. The stereocontrol during these steps is crucial to ensure the correct configuration at the chiral center. Researchers have reported various methods to achieve this, including the use of chiral catalysts and stereoselective reactions.
Another area where (S)-4-Benzyl-2-Oxazolidone has shown promise is in materials science. Its ability to form stable complexes with metal ions has led to its exploration as a ligand in coordination chemistry. This property could potentially be harnessed for applications such as catalysis, sensing, and drug delivery systems.
Recent studies have also focused on the biological evaluation of (S)-4-Benzyl-2-Oxazolidone derivatives. These investigations have revealed potential anti-inflammatory, antioxidant, and cytotoxic activities, making them candidates for further preclinical testing. The biological activity of these derivatives is influenced by both the structure of the oxazolidinone ring and the substituents attached to it.
In conclusion, (S)-4-Benzyl-2-Oxazolidone is a versatile compound with wide-ranging applications in organic synthesis, pharmaceutical research, and materials science. Its unique properties and stereochemical features make it an invaluable tool for researchers aiming to develop novel compounds with specific biological activities. As ongoing research continues to uncover new insights into its potential uses, this compound is poised to play an even more significant role in various scientific disciplines.
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